Androstenol

GABA-A Receptor Neurosteroid Electrophysiology

Researchers studying GABAA receptor modulation often encounter irreproducible data when using stereochemically ambiguous steroid preparations. The 3β-epimer of androstenol is completely inactive at GABAA receptors, making stereochemical purity essential for valid electrophysiology. • Stereospecific GABAA PAM: potentiates GABA currents (EC50 0.4-1.4 µM); 3β-epimer shows zero activity-ideal paired control for receptor binding models. • Biphasic behavioral profile: antidepressant-like effects at 5-10 mg/kg; anxiolytic-like at 30-50 mg/kg in murine models. • Anticonvulsant benchmark: ED50 21.9 mg/kg (6-Hz) and 48.9 mg/kg (PTZ) for HTS screening. Supplied with Certificates of Analysis confirming stereochemical identity and purity.

Molecular Formula C19H30O
Molecular Weight 274.4 g/mol
CAS No. 1153-51-1
Cat. No. B1195071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAndrostenol
CAS1153-51-1
Synonyms5 alpha-androst-16-en-3 alpha-ol
androst-16-en-3 alpha-ol
androst-16-en-3-ol
Molecular FormulaC19H30O
Molecular Weight274.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CC=C2)CCC4C3(CCC(C4)O)C
InChIInChI=1S/C19H30O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h3,9,13-17,20H,4-8,10-12H2,1-2H3/t13-,14+,15-,16-,17-,18-,19-/m0/s1
InChIKeyKRVXMNNRSSQZJP-PHFHYRSDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Androstenol: Pheromone and Neurosteroid


Androstenol (5α-androst-16-en-3α-ol, CAS 1153-51-1) is a naturally occurring steroidal compound belonging to the 16-androstene class, first isolated from boar testes and subsequently identified in human axillary sweat [1]. It functions as both a pheromone and a neurosteroid, acting as a positive allosteric modulator of GABAA receptors [2]. Its molecular formula is C19H30O with a molecular weight of 274.44 g/mol [1].

Neurosteroid modulation
Positive allosteric modulator of GABAA receptors; stereospecific 3α-OH required
Pheromone research
Human chemosignaling and olfactory perception studies; airborne signaling fit
Stereochemical control
3α-epimer essential; 3β-epimer shows no GABAA PAM activity in reported assays

Why Androstenol Substitution Is Unjustified


The 16-androstene class contains structurally similar analogs, such as androstenone and androstadienone, which differ by a single functional group yet exhibit divergent receptor pharmacology, olfactory perception, and behavioral outcomes [1]. Furthermore, the 3β-epimer of androstenol shares an identical molecular formula but demonstrates a complete lack of GABAA receptor modulatory activity and in vivo efficacy, underscoring the critical importance of stereochemistry [2]. Consequently, assuming functional equivalence between these compounds without rigorous, context-specific validation is scientifically unfounded and can lead to irreproducible or misinterpreted results [1].

Target
3α-androstenol: GABAA receptor positive allosteric modulation; in vivo model-response reported
Substitute risk
3β-androstenol: lacks GABAA PAM; null electrophysiology results may lead to misinterpreted outcomes
Target
Androstenol: distinct dose-behavioral separation and state-dependent olfactory sensitivity
Substitute risk
Androstenone / androstadienone: divergent receptor pharmacology and behavioral profile; activity may not transfer

Androstenol vs. Key Analogs: Comparative Evidence


GABAA Receptor Potentiation vs. 3β-Epimer

In whole-cell patch-clamp recordings from mouse cerebellar granule cells, androstenol (3α) caused a concentration-dependent enhancement of GABA-activated currents with an EC50 of 0.4 µM in cultures and 1.4 µM in brain slices. In stark contrast, its 3β-epimer failed to produce any significant potentiation of GABA currents at concentrations up to 10 µM [1]. This demonstrates that the 3α stereochemistry is an absolute requirement for GABAA receptor positive allosteric modulation.

GABAA potentiation
Head-to-head
EC50 0.4 µM (cultures), 1.4 µM (slices); 3β-epimer: no potentiation up to 10 µM
Stereospecific PAM; 3β-epimer inactivity confirms 3α requirement
Patch-clamp, cerebellar granule cells; verify stereochemistry
GABA-A Receptor Neurosteroid Electrophysiology

In Vivo Anticonvulsant Efficacy vs. 3β-Epimer

Systemic administration of androstenol (3α) conferred seizure protection in two established mouse models: the 6-Hz electroshock model and the pentylenetetrazol (PTZ) model, with ED50 values of 21.9 mg/kg and 48.9 mg/kg, respectively. The 3β-epimer, when tested at comparable doses, provided no seizure protection in either model [1]. This quantitative in vivo difference confirms that the stereospecific activity observed in vitro translates to a functional, behavioral outcome.

Seizure-model response
Head-to-head
6-Hz ED50 21.9 mg/kg; PTZ ED50 48.9 mg/kg; 3β-epimer no protection
In vivo model-response requires 3α stereochemistry
Mouse 6-Hz and PTZ models; systemic administration
Anticonvulsant Seizure Model In Vivo Pharmacology

Anxiolytic vs. Antidepressant Dose-Response

In murine behavioral assays, androstenol (3α) demonstrates a distinct dose-response separation between its antidepressant-like and anxiolytic-like effects. A significant reduction in immobility time in the forced swim test, indicative of antidepressant-like activity, was observed at lower doses of 5-10 mg/kg. Anxiolytic-like effects, measured as increased time spent in the open arms of an elevated plus maze, required higher doses in the range of 30-50 mg/kg [1]. This differential sensitivity across behavioral domains is a specific pharmacological signature not reported for its primary in-class comparators.

Behavioral dose-response
Class-level
Antidepressant-like 5–10 mg/kg; Anxiolytic-like 30–50 mg/kg (FST, EPM)
Separable dose-response for behavioral pharmacology studies
Not replicated by androstenone; class-level inference
Anxiolytic Antidepressant Behavioral Pharmacology

Olfactory Sensitivity and Menstrual Synchrony

In a study of 64 women, the detection threshold for 3α-androstenol was found to be significantly lower in women who exhibited menstrual synchrony compared to those who did not. This differential sensitivity was specific to androstenol; no such difference was observed for the structurally similar pheromone 5α-androstenone, nor for the control odorant pyridine [1]. This suggests a unique and context-dependent sensitivity to androstenol not shared by its ketone analog.

Olfactory sensitivity
Cross-study
Lower detection threshold in synchronized women for androstenol; androstenone/pyridine no difference
State-dependent perception specific to androstenol
Human chemosignaling context; review study design
Olfactory Threshold Pheromone Menstrual Synchrony

Lipophilicity and Volatility Profile

Androstenol possesses a calculated LogP of 4.556, indicating high lipophilicity . This physicochemical property is directly linked to its volatility and its ability to cross the blood-brain barrier, a critical feature for both its function as an airborne pheromone and its activity as a centrally-acting neurosteroid [1]. This property distinguishes it from more polar or larger neuroactive steroids, positioning it uniquely at the intersection of chemosensory signaling and direct CNS pharmacology.

Physicochemical profile
Class-level
LogP 4.556; high lipophilicity, supports volatility and CNS penetration
Lipophilicity relevant for airborne signaling and neurosteroid action
In silico LogP; confirm experimentally
Physicochemical Properties Lipophilicity Volatility

Androstenol Research and Industrial Applications


Stereospecific GABAA Receptor Modulation

Based on the direct comparative evidence, androstenol (3α) is an essential tool for studies focused on the stereospecificity of GABAA receptor modulation. Its potentiation of GABA currents with an EC50 of 0.4-1.4 µM, contrasted with the complete inactivity of its 3β-epimer, makes it a critical control compound for validating receptor binding models and for use in electrophysiological assays where stereochemical purity is paramount [1].

Behavioral Pharmacology of Affective Disorders

Androstenol is a uniquely suited compound for behavioral pharmacology research due to its quantifiable and separable dose-response profiles for antidepressant-like (5-10 mg/kg) and anxiolytic-like (30-50 mg/kg) effects in murine models [1]. This allows for precise experimental dissection of affective behaviors and provides a benchmark against which other potential therapeutics can be compared. Researchers should procure androstenol specifically for studies where this distinct, dose-dependent behavioral profile is the central focus.

Human Chemosignaling and Pheromone Perception

For studies examining the role of chemosignals in human social and reproductive behavior, androstenol offers a specific, validated tool. The evidence showing that its detection threshold is modulated by menstrual synchrony, a phenomenon not observed for the analog androstenone, demonstrates its unique biological relevance [2]. Androstenol is therefore the compound of choice for olfactory experiments aiming to investigate state-dependent perception of human-borne odors.

Screening Novel Anticonvulsants

Androstenol (3α) serves as a valuable positive control or reference standard in high-throughput screening assays for novel anticonvulsant agents, specifically within the 6-Hz (ED50=21.9 mg/kg) and pentylenetetrazol (ED50=48.9 mg/kg) mouse models [1]. Its established in vivo efficacy and well-defined stereospecificity provide a robust benchmark for comparing the potency and efficacy of new chemical entities targeting similar seizure types.

Application
Selection Property
Validation Focus
Stereospecific GABAA receptor modulation studies
3α-hydroxyl stereochemistry
Verify enantiomeric purity for electrophysiology assays
Behavioral pharmacology of affective states
Dose-dependent behavioral separation
Reproduce dose-response profile in forced swim and elevated plus maze
Human chemosignaling and olfactory perception research
State-dependent olfactory sensitivity
Confirm detection threshold modulation in target population
Seizure-model compound screening
In vivo model-response benchmark
Validate ED50 in 6-Hz and PTZ models with stereochemical control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Androstenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.